5-(Tributylstannyl)thiazole
Overview
Description
5-(Tributylstannyl)-1,3-thiazole: is an organotin compound that features a thiazole ring substituted with a tributylstannyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity, particularly in the context of organometallic chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit significant biological activity against various bacteria and pathogens . They are also known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .
Mode of Action
Thiazole derivatives are known to disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, blocking cell division at mitosis, leading to cell cycle arrest at metaphase, and eventually causing cell death . This disruption of tubulin dynamics is particularly detrimental to cancer cells, which are more frequently in the division phase than normal cells .
Biochemical Pathways
These include cell proliferation, cellular transport, intracellular trafficking, and angiogenesis . The disruption of these processes can lead to a range of downstream effects, including cell death.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, where a halogenated thiazole reacts with tributylstannyl chloride in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a suitable solvent such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods: While specific industrial production methods for 5-(Tributylstannyl)-1,3-thiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Tributylstannyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific examples involving 5-(Tributylstannyl)-1,3-thiazole are less common.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a thiazole derivative with a new substituent replacing the tributylstannyl group .
Scientific Research Applications
Chemistry: 5-(Tributylstannyl)-1,3-thiazole is used as a building block in organic synthesis, particularly in the formation of complex thiazole derivatives through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial context, 5-(Tributylstannyl)-1,3-thiazole can be used in the synthesis of materials with specific electronic or photophysical properties, such as organic semiconductors .
Comparison with Similar Compounds
5-(Tributylstannyl)-4-fluoropyrazole: Another organotin compound used in similar cross-coupling reactions.
2-(Tri-n-butylstannyl)oxazole: Used as a synthetic building block in Stille coupling reactions.
Uniqueness: 5-(Tributylstannyl)-1,3-thiazole is unique due to its thiazole ring, which imparts specific electronic properties and reactivity patterns that differ from other organotin compounds. This makes it particularly valuable in the synthesis of thiazole-based materials and compounds .
Properties
IUPAC Name |
tributyl(1,3-thiazol-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNSHUNTJWVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376847 | |
Record name | 5-(Tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157025-33-7 | |
Record name | 5-(Tributylstannyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tributylstannyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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